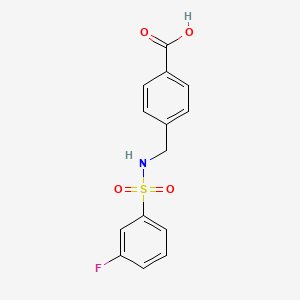

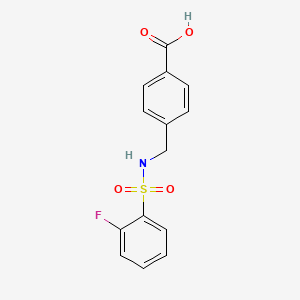

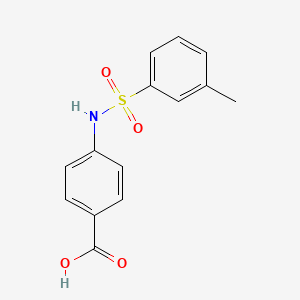

4-((3-Methylphenyl)sulfonamido)benzoic acid

Descripción general

Descripción

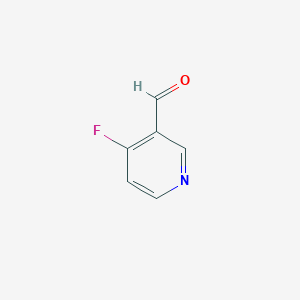

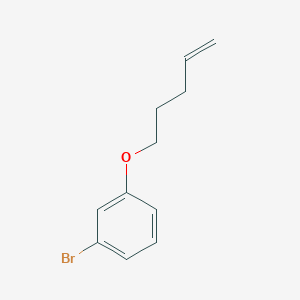

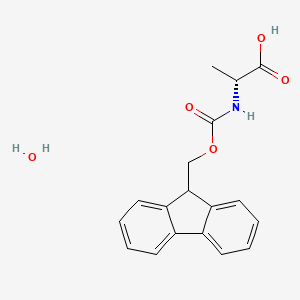

“4-((3-Methylphenyl)sulfonamido)benzoic acid” is a chemical compound with the CAS Number: 885268-94-0 . It has a molecular weight of 291.33 and its IUPAC name is 4-{[(3-methylphenyl)sulfonyl]amino}benzoic acid . The compound is a solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13NO4S/c1-10-3-2-4-13(9-10)20(18,19)15-12-7-5-11(6-8-12)14(16)17/h2-9,15H,1H3,(H,16,17) . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Some 4-(substituted phenylsulfonamido)benzoic acids, including compounds structurally similar to 4-((3-Methylphenyl)sulfonamido)benzoic acid, have been synthesized using novel methods that offer high yields. These methods include the use of fly-ash:H3PO3 nano catalysts under ultrasound irradiation conditions and eco-friendly synthesis approaches. These compounds have shown promising antimicrobial activities, highlighting their potential in developing new antibacterial agents (Dineshkumar & Thirunarayanan, 2019; Almarhoon et al., 2019).

Antimicrobial Applications

Novel sulfonamide derivatives synthesized from 4-methylbenzenesulfonyl chloride showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, including E. coli and B. subtilis. These findings suggest that these derivatives can be potential anti-bacterial alternatives against resistant pathogens (Saleem et al., 2018).

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides have been identified as effective inhibitors of human carbonic anhydrase isozymes, suggesting their potential in treating conditions like glaucoma and possibly cancer, given the role of carbonic anhydrases in these diseases (Abdoli et al., 2018).

Structural and Spectroscopic Characterization

The molecular structure, vibrational spectroscopy, and electronic properties of sulfonamide compounds have been extensively characterized through experimental and theoretical methods. Such studies provide deep insights into the molecular properties that could influence the biological activity of these compounds (Sarojini et al., 2013; Sarojini et al., 2013).

Environmental Degradation

An unusual degradation pathway for sulfonamides, including ipso-hydroxylation followed by fragmentation, has been discovered in Microbacterium sp. This pathway leads to the elimination of sulfonamide antibiotics from the environment, addressing concerns about antibiotic resistance propagation (Ricken et al., 2013).

Propiedades

IUPAC Name |

4-[(3-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-3-2-4-13(9-10)20(18,19)15-12-7-5-11(6-8-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDUMVGFCWZZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)